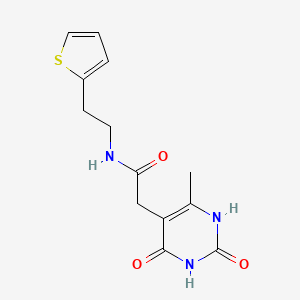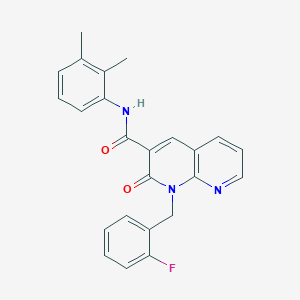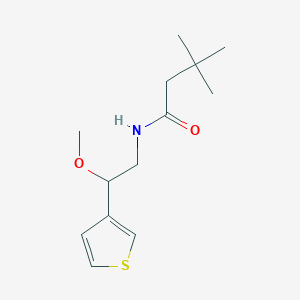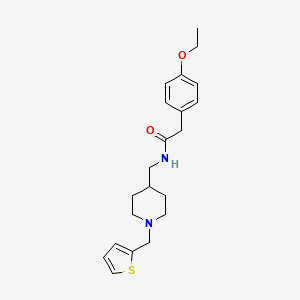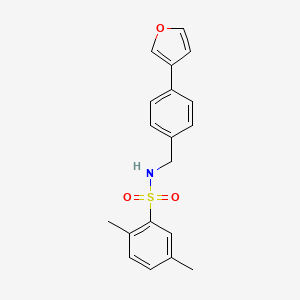
3-((4-chlorophenyl)thio)-N-(m-tolyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-chlorophenyl)thio)-N-(m-tolyl)propanamide, also known as CP-47,497, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in the 1990s and has since been studied extensively for its mechanism of action and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
Arylsubstituted halogen(thiocyanato)amides, including compounds related to "3-((4-chlorophenyl)thio)-N-(m-tolyl)propanamide," have been synthesized through copper-catalyzed reactions. Such compounds, upon cyclization, yield 5-(4-acetylphenyl)substituted 2-aminothiazol-4(5H)-ones, demonstrating significant antibacterial and antifungal properties (Baranovskyi et al., 2018). This synthetic approach underscores the chemical versatility and potential for creating bioactive molecules.
Environmental Impact Studies
The compound's environmental mobility and impact have been indirectly studied through related compounds like propanil N-(3,4-dichlorophenyl)propanamide. Research focusing on its movement and retention in wetland ecosystems suggests significant environmental interactions, with potential implications for ecological health and safety regulations (Perera et al., 1999).
Antimicrobial Activity
Molecular structures and antimicrobial activities of chlorophenyl compounds have been extensively studied, revealing their effectiveness against various bacterial and fungal strains. Such research emphasizes the potential of chlorophenyl derivatives in developing new antimicrobial agents (Sivakumar et al., 2021).
Material Science Applications
In the realm of material science, compounds featuring chlorophenyl groups have been explored for their nonlinear optical properties and potential in electronic applications. Studies on organic nonlinear materials, including N-(2-chlorophenyl)-(1-propanamide), highlight the promising electro-optic characteristics of such compounds (Prabhu & Rao, 2000).
properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-12-3-2-4-14(11-12)18-16(19)9-10-20-15-7-5-13(17)6-8-15/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZASBICGPNEDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-methoxyphenyl)methanone](/img/structure/B2987080.png)
![4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-prop-2-enylbenzamide](/img/structure/B2987082.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2987083.png)
![6-chloro-3-(4-fluorophenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2987086.png)
![N-cyclohexyl-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2987087.png)
![N-1,3-benzodioxol-5-yl-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2987089.png)

